3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen core, a pyridine moiety, and a propanamide group, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The pyridine moiety can enhance binding affinity and selectivity, while the propanamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yloxy derivatives: These compounds share the chromen core but differ in the attached functional groups.
Pyridin-2-ylmethyl derivatives: These compounds have the pyridine moiety but vary in the other parts of the molecule.
Uniqueness
The uniqueness of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse research applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)27-19-12-20-18(15(3)10-22(26)28-20)11-16(19)7-8-21(25)24-13-17-6-4-5-9-23-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,24,25) |
InChI Key |
UYXLRCCLAURNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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